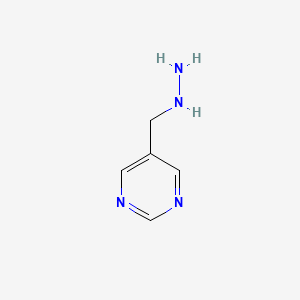

5-(Hydrazinomethyl)pyrimidine

Description

Propriétés

IUPAC Name |

pyrimidin-5-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSYLVSAXYNDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717371 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-20-6 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)pyrimidine and its Subsequent Nucleophilic Substitution with Hydrazine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-(chloromethyl)pyrimidine, a highly versatile heterocyclic building block used extensively in the development of novel pharmaceutical and agrochemical agents.[1] The narrative details a robust two-step synthetic pathway commencing with the selective reduction of pyrimidine-5-carboxaldehyde to 5-(hydroxymethyl)pyrimidine, followed by a direct chlorination to yield the target compound. Furthermore, this guide elucidates the subsequent nucleophilic substitution reaction of 5-(chloromethyl)pyrimidine with hydrazine, affording 5-(hydrazinylmethyl)pyrimidine, a critical intermediate for constructing more complex molecular architectures. The protocols described herein are designed for reproducibility and scalability, supported by mechanistic insights and quantitative data to aid researchers in drug development and synthetic chemistry.

Part I: Synthesis of 5-(Chloromethyl)pyrimidine

Strategic Overview: A Two-Step Conversion

The synthesis of 5-(chloromethyl)pyrimidine is most reliably achieved through a functional group transformation on a pre-formed pyrimidine ring. Our selected strategy involves two sequential, high-yielding steps:

-

Reduction: The aldehyde functional group of pyrimidine-5-carboxaldehyde is selectively reduced to a primary alcohol, yielding the key intermediate, 5-(hydroxymethyl)pyrimidine.

-

Chlorination: The hydroxyl group of the intermediate is subsequently substituted with a chlorine atom using a standard chlorinating agent to produce the final product.

This approach is predicated on the commercial availability of the starting aldehyde and the well-established reliability of these transformations in heterocyclic chemistry.[2][3]

Caption: Overall workflow for the synthesis of 5-(chloromethyl)pyrimidine.

Step 1: Synthesis of 5-(Hydroxymethyl)pyrimidine via Selective Reduction

Causality and Experimental Rationale: The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this step, Sodium Borohydride (NaBH₄) is the reducing agent of choice over more potent hydrides like Lithium Aluminium Hydride (LiAlH₄). The selection of NaBH₄ is strategic; its milder reactivity allows for the selective reduction of the aldehyde in the presence of the potentially reducible pyrimidine ring under controlled conditions.[4] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which facilitates the reaction and the workup process.

Experimental Protocol: Reduction of Pyrimidine-5-carboxaldehyde

-

To a round-bottom flask equipped with a magnetic stirrer, add pyrimidine-5-carboxaldehyde (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per gram of aldehyde).

-

Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Slowly add Sodium Borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the resulting aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 5-(hydroxymethyl)pyrimidine.

-

The product can be purified further by column chromatography on silica gel if required.

Data Presentation: Reagents and Expected Yield

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| Pyrimidine-5-carboxaldehyde | 108.09 | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 | Reducing Agent |

| Absolute Ethanol | 46.07 | - | Solvent |

| Expected Yield | - | - | 85-95% |

| Purity (NMR) | - | - | >95% after purification |

Step 2: Chlorination of 5-(Hydroxymethyl)pyrimidine

Causality and Experimental Rationale: The conversion of the primary alcohol in 5-(hydroxymethyl)pyrimidine to the corresponding alkyl chloride is efficiently accomplished using thionyl chloride (SOCl₂). This reagent is particularly effective as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. The mechanism proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration, though this is irrelevant for an achiral center. A base such as pyridine is sometimes used to neutralize the generated HCl, but the reaction can also be run neat or in an inert solvent.[2]

Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.

Experimental Protocol: Synthesis of 5-(Chloromethyl)pyrimidine

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 5-(hydroxymethyl)pyrimidine (1.0 eq).

-

Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. An exothermic reaction may be observed. For larger scales, cooling in an ice bath during addition is recommended.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours.

-

Monitor the reaction by TLC until all the starting alcohol has been consumed.

-

Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.

-

The crude residue can be purified by vacuum distillation or by crystallization (often as the hydrochloride salt by dissolving in an anhydrous solvent like diethyl ether and bubbling dry HCl gas) to yield 5-(chloromethyl)pyrimidine.

Data Presentation: Reagents and Expected Yield

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| 5-(Hydroxymethyl)pyrimidine | 110.11 | 1.0 | Starting Intermediate |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | Chlorinating Agent |

| Expected Yield | - | - | 70-85% |

| Purity (NMR/GC-MS) | - | - | >97% after purification |

Part II: Reaction of 5-(Chloromethyl)pyrimidine with Hydrazine

Strategic Overview: Nucleophilic Substitution

With 5-(chloromethyl)pyrimidine in hand, the subsequent reaction with hydrazine hydrate proceeds via a direct nucleophilic substitution. The chloromethyl group is an excellent electrophile, analogous to a benzyl halide, making it highly susceptible to attack by nucleophiles like hydrazine. This reaction provides a straightforward entry to 5-(hydrazinylmethyl)pyrimidine, a precursor for synthesizing hydrazones, pyrazoles, and other valuable heterocyclic systems.[5]

Causality and Experimental Rationale: This transformation is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. Hydrazine, acting as the nucleophile, attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.[6]

To prevent the potential for over-alkylation—where the product, 5-(hydrazinylmethyl)pyrimidine, acts as a nucleophile and reacts with another molecule of the starting material—a significant excess of hydrazine hydrate is employed. This statistical control ensures that the mono-substituted product is overwhelmingly favored. The reaction is typically conducted in a polar protic solvent like ethanol, which effectively solvates the ions involved in the transition state.[7]

Caption: General Sₙ2 mechanism for the reaction of hydrazine with an alkyl chloride.

Experimental Protocol: Synthesis of 5-(Hydrazinylmethyl)pyrimidine

-

In a round-bottom flask, dissolve 5-(chloromethyl)pyrimidine (1.0 eq) in ethanol (approx. 15 mL per gram of substrate).

-

To this solution, add hydrazine hydrate (64-80% solution, 3.0-5.0 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.

-

Dissolve the residue in water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate, to remove any non-polar impurities.

-

The aqueous layer containing the product can be basified (e.g., with NaOH) to deprotonate the product if it formed a salt, and then extracted again with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-(hydrazinylmethyl)pyrimidine.

-

The product can be purified by crystallization or column chromatography.

Data Presentation: Reagents and Expected Yield

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| 5-(Chloromethyl)pyrimidine | 128.56 | 1.0 | Starting Material |

| Hydrazine Hydrate (~64%) | 50.06 | 3.0 - 5.0 | Nucleophile; excess minimizes dialkylation |

| Ethanol | 46.07 | - | Solvent |

| Expected Yield | - | - | 65-80% |

| Purity (NMR) | - | - | >95% after purification |

Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

-

General Precautions: All reactions should be conducted with appropriate engineering controls and safety measures in place.

References

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Wada, A., et al. (2009). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 27(6), 1831-1835. [Link]

-

OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]

-

MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. [Link]

-

Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄. Journal of Chemical Research. [Link]

-

RSC Publishing. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. orgosolver.com [orgosolver.com]

- 7. jsscacs.edu.in [jsscacs.edu.in]

A Technical Guide to the Synthesis of Pyrimidine-5-carbaldehyde and Its Derivatization to Bio-active Hydrazones

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to pyrimidine-5-carbaldehyde, a pivotal intermediate in medicinal chemistry. We will explore and contrast key methodologies, including the Vilsmeier-Haack reaction and metal-halogen exchange, providing field-proven insights into the causality behind experimental choices. The guide further details the subsequent conversion of this aldehyde into pyrimidine-hydrazones, a class of compounds renowned for their diverse pharmacological activities.[1][2][3] Detailed, step-by-step protocols for the synthesis and characterization of both the aldehyde and its hydrazone derivative are presented, aimed at researchers, scientists, and professionals in drug development.

Part 1: The Strategic Synthesis of Pyrimidine-5-carbaldehyde

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, and the introduction of a formyl group at the C5 position unlocks a gateway for extensive functionalization.[4] Pyrimidine-5-carbaldehyde is not merely a synthetic target but a strategic precursor for a vast array of more complex heterocyclic systems and pharmacophores.[4][5]

Synthetic Strategies: A Comparative Analysis

Several methods exist for the preparation of pyrimidine-5-carbaldehyde. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and conditions.

-

Vilsmeier-Haack Reaction: This is a classic and efficient method for formylating electron-rich heterocyclic systems.[5] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] The electrophilic Vilsmeier reagent attacks the pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde. This method is particularly effective for pyrimidines bearing activating groups, such as hydroxyl or amino substituents.[6] For instance, the formylation of 2-methylpyrimidine-4,6-diol proceeds smoothly under Vilsmeier-Haack conditions to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[6]

-

Metal-Halogen Exchange followed by Formylation: This modern approach offers a high-yield, one-pot synthesis from readily available 5-halopyrimidines, such as 5-bromopyrimidine.[7] The strategy involves a metal-halogen exchange at a very low temperature (typically below -90 °C) using an organolithium reagent like n-butyllithium (n-BuLi).[7] This generates a highly reactive pyrimidin-5-yl-lithium intermediate. The extreme cold is critical, as this organolithium complex is unstable above -80 °C.[7] The subsequent introduction of a formylating agent, such as ethyl formate, yields the desired aldehyde after an acidic work-up.[7] This route avoids the hazardous reagents sometimes associated with older methods.[7]

-

Oxidation of 5-Hydroxymethylpyrimidine: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. If 5-hydroxymethylpyrimidine is available, it can be oxidized to pyrimidine-5-carbaldehyde using a variety of reagents. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically preferred to prevent over-oxidation to the carboxylic acid.

Data Presentation: Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Vilsmeier-Haack | Activated Pyrimidine (e.g., diol) | POCl₃, DMF | Good to Excellent | Mild conditions, efficient for activated substrates.[5] | Limited to electron-rich pyrimidines; POCl₃ is corrosive. |

| Metal-Halogen Exchange | 5-Bromopyrimidine | n-BuLi, Ethyl Formate | ~59%[7] | High-yield, one-pot procedure from common precursors.[7] | Requires cryogenic temperatures (-100 °C); organolithiums are pyrophoric.[7] |

| Oxidation | 5-Hydroxymethylpyrimidine | MnO₂ or PCC | Variable | Utilizes a standard, reliable transformation. | Starting material may not be readily available; risk of over-oxidation. |

Experimental Workflow: Synthesis via Metal-Halogen Exchange

The following workflow diagram illustrates the one-pot synthesis of pyrimidine-5-carbaldehyde from 5-bromopyrimidine.

Caption: Workflow for the one-pot synthesis of pyrimidine-5-carbaldehyde.

Detailed Protocol: One-Pot Synthesis of Pyrimidine-5-carbaldehyde

This protocol is adapted from the procedure described by Rho and Abuha.[7]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromopyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling & Lithiation: Cool the solution to -100 °C using a liquid nitrogen/ether bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise above -90 °C. The formation of the pyrimidin-5-yl-lithium complex is rapid.[7]

-

Formylation: After stirring for 30 minutes at -100 °C, add ethyl formate (1.2 eq) dropwise.

-

Work-up: Maintain the temperature at -100 °C and add ethereal HCl (hydrochloric acid in diethyl ether). This anhydrous acid work-up is crucial for achieving a good yield.[7] Allow the mixture to warm slowly to room temperature.

-

Extraction: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pyrimidine-5-carbaldehyde as a colorless oil.[7]

Characterization of Pyrimidine-5-carbaldehyde

-

¹H NMR: Expect a characteristic singlet for the aldehydic proton (CHO) around δ 9.5-10.5 ppm. The pyrimidine ring protons will appear in the aromatic region, with specific shifts and coupling constants confirming the substitution pattern.

-

¹³C NMR: The carbonyl carbon of the aldehyde will produce a signal in the range of δ 185-195 ppm.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₅H₄N₂O should be observed.

Part 2: Conversion to Pyrimidine-Hydrazones

The aldehyde functional group of pyrimidine-5-carbaldehyde is a versatile handle for constructing C=N bonds. Reacting it with hydrazine or its derivatives yields hydrazones, a class of compounds with significant and diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This conversion transforms a simple building block into a potential therapeutic agent.[1][8]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a hydrazone from an aldehyde and hydrazine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[9][10] The reaction is typically catalyzed by a small amount of acid.

-

Protonation: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

-

Elimination: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling a molecule of water.

-

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral hydrazone product.

Caption: Simplified mechanism for hydrazone formation.

Detailed Protocol: Synthesis of a Pyrimidine-5-carbaldehyde Hydrazone

This protocol describes a general procedure for synthesizing a hydrazone derivative. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, semicarbazide) will determine the final product.[11]

-

Setup: In a round-bottom flask, dissolve pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq). Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde spot disappears.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure pyrimidine-hydrazone.

Characterization of the Hydrazone Product

The conversion of the aldehyde to the hydrazone results in distinct changes in spectroscopic data, which serve as a self-validating system for the protocol.

-

¹H NMR: The most telling change is the disappearance of the aldehyde proton singlet (δ ~9.5-10.5 ppm) and the appearance of a new singlet for the azomethine proton (CH=N) typically between δ 7.5-8.5 ppm.[12] Additionally, a new, often broad, signal for the N-H proton will appear, which can be confirmed by D₂O exchange.[12]

-

FTIR: The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) will disappear, and a new band corresponding to the C=N imine stretch will appear (around 1600-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak will correspond to the mass of the newly formed hydrazone, confirming the successful condensation and elimination of water.

Conclusion

Pyrimidine-5-carbaldehyde is a high-value synthetic intermediate, accessible through robust and scalable chemical routes. The metal-halogen exchange method, in particular, provides an efficient one-pot pathway. The subsequent conversion of this aldehyde to pyrimidine-hydrazones is a straightforward and powerful strategy for accessing compounds with significant pharmacological potential.[13] The protocols and analytical insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently utilize these important chemical transformations in their work.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.

- Rho, T., & Abuha, Y. (1994).

- Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II.

- PubMed. (2023). Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines.

- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

- Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).

- YouTube. (2020). 102.

- Vertex AI Search. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Vertex AI Search. (2024). Pyrimidine hydrazones as potent anticonvulsant.

- Frontiers in Health Informatics. (2024).

- Frontiers in Health Informatics. (n.d.).

- CORE. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDRAZONES. Journal of Drug Delivery and Therapeutics.

- PubMed Central. (2022).

- Chem-Impex. (n.d.). Pyrimidine-5-carboxaldehyde.

Sources

- 1. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine hydrazones as potent anticonvulsant [wisdomlib.org]

spectroscopic data (NMR, IR, Mass Spec) of 5-(Hydrazinomethyl)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Hydrazinomethyl)pyrimidine

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The precise structural elucidation of novel or functionalized heterocyclic compounds is the cornerstone of modern drug discovery and materials science. 5-(Hydrazinomethyl)pyrimidine, a molecule featuring a key pyrimidine scaffold linked to a reactive hydrazino group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations detailed herein are designed to serve as a robust reference for researchers engaged in the synthesis, quality control, and application of pyrimidine-based compounds. We will not only present the data but also explore the underlying principles that dictate the observed spectral characteristics, ensuring a comprehensive understanding for both novice and expert scientists.

Molecular Structure and Spectroscopic Overview

5-(Hydrazinomethyl)pyrimidine possesses a distinct architecture that informs its entire spectroscopic profile. The pyrimidine ring provides a rigid, aromatic core, while the flexible hydrazinomethyl side-chain introduces key functional groups (—CH₂—, —NHNH₂) that are readily identifiable. Understanding this structure is the first step in rationally interpreting the spectral data.

Figure 1: Chemical Structure of 5-(Hydrazinomethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Hydrazinomethyl)pyrimidine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 5-(Hydrazinomethyl)pyrimidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially aromatic ones.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply a 0.3 Hz line broadening (LB) function and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Interpretation and Key Insights:

The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons on the pyrimidine ring, the methylene (—CH₂—) protons, and the exchangeable hydrazino (—NHNH₂) protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| H2 | ~9.10 | Singlet (s) | 1H | The proton at C2 is flanked by two electronegative nitrogen atoms, resulting in significant deshielding and a characteristic downfield shift. Its isolation leads to a singlet. |

| H4, H6 | ~8.75 | Singlet (s) | 2H | These two protons are chemically equivalent due to the molecule's symmetry. They appear as a single resonance, also deshielded by the ring nitrogens. |

| —CH₂— | ~4.0 - 4.2 | Singlet (s) | 2H | The methylene protons are adjacent to the aromatic ring and the nitrogen of the hydrazino group. Their chemical shift reflects this environment. They typically appear as a sharp singlet. |

| —NH— | Variable (~4.5) | Broad Singlet (br s) | 1H | The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature. They are often broad due to quadrupole broadening and chemical exchange. |

| —NH₂ | Variable (~3.5) | Broad Singlet (br s) | 2H | Similar to the —NH— proton, the terminal amine protons are labile and appear as a broad, exchangeable signal. D₂O exchange experiments can confirm these peaks, as they will disappear from the spectrum. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial for ¹³C NMR due to its lower natural abundance.

-

Instrument Setup: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

-

-

Processing: Apply a 1-2 Hz line broadening (LB) function, Fourier transform, and perform phase and baseline correction. Calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C2 | ~158 | This carbon is situated between two nitrogen atoms (N-C-N), causing extreme deshielding and the most downfield chemical shift among the ring carbons. |

| C4, C6 | ~156 | These equivalent carbons are adjacent to one nitrogen atom and are also significantly deshielded, appearing just upfield of C2. |

| C5 | ~130 | As the only ring carbon not directly bonded to a nitrogen, C5 is the most shielded of the aromatic carbons. Its attachment to the methylene group slightly modifies its shift. |

| —CH₂— | ~50 - 55 | The methylene carbon is in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and the electronegative nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

-

Data Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Insights |

| 3400 - 3200 | N—H stretch | This region will show multiple, potentially broad, bands corresponding to the symmetric and asymmetric stretching of the —NH₂ group and the N—H stretch of the secondary amine. The presence of hydrogen bonding can broaden these peaks significantly. |

| 3100 - 3000 | Aromatic C—H stretch | Weak to medium intensity absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the pyrimidine ring. |

| 2950 - 2850 | Aliphatic C—H stretch | Symmetric and asymmetric stretching vibrations of the methylene (—CH₂—) group will appear in this region. |

| ~1650 - 1550 | C=N and C=C stretch | The pyrimidine ring exhibits several characteristic stretching vibrations in this fingerprint region. These bands are often sharp and intense, providing strong evidence for the aromatic heterocyclic core. |

| ~1600 | N—H bend | The scissoring vibration of the —NH₂ group typically appears in this area, sometimes overlapping with the ring stretching bands. |

| ~1450 | C—H bend | Bending (scissoring) vibration of the methylene group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol).

-

Ionization: Use a standard electron impact (EI) energy of 70 eV. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.

-

Analysis: Scan a mass-to-charge (m/z) range from ~40 to 300 amu.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular weight of 5-(Hydrazinomethyl)pyrimidine (C₅H₈N₄) is 124.15 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 124 .

-

Nitrogen Rule: The presence of an even number of nitrogen atoms (four) correctly predicts an even nominal molecular weight (124).

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure.

Figure 2: Predicted major fragmentation pathway for 5-(Hydrazinomethyl)pyrimidine under EI-MS.

Major Predicted Fragments:

| m/z | Proposed Fragment | Mechanism & Insight |

| 124 | [C₅H₈N₄]⁺˙ | Molecular Ion (M⁺) . Its presence confirms the molecular weight. |

| 93 | [C₅H₇N₂]⁺ | Loss of the hydrazino radical (•NHNH₂) . This corresponds to the cleavage of the C-N bond, a common fragmentation for such structures. |

| 80 | [C₄H₄N₂]⁺˙ | Benzylic-type cleavage . The C5-C(H₂) bond breaks, leading to the loss of the entire hydrazinomethyl radical (•CH₂NHNH₂) and formation of the stable pyrimidine cation radical. This is often a very prominent peak. |

| 79 | [C₄H₃N₂]⁺ | Loss of a hydrogen radical (•H) from the m/z 80 fragment, leading to a stabilized pyridyl-type cation. |

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of 5-(Hydrazinomethyl)pyrimidine. Each technique offers complementary information: NMR defines the C-H framework, IR identifies the critical functional groups, and MS confirms the molecular weight and provides substructural information through fragmentation. The protocols and interpretations presented in this guide serve as a validated framework for the characterization of this compound and can be adapted for other functionalized pyrimidine derivatives, thereby supporting the advancement of chemical research and development.

References

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

Title: Systematic Interpretation of the Infrared Spectra of Pyrimidine Derivatives Source: Journal of the Chemical Society (Resumed) URL: [Link]

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Hydrazinomethyl Group on a Pyrimidine Ring

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a multitude of FDA-approved therapeutics.[1][2] When functionalized with a hydrazinomethyl group (-CH₂NHNH₂), the resulting scaffold becomes a uniquely versatile synthon for drug discovery. The methylene spacer preserves the potent nucleophilicity of the hydrazine moiety while electronically insulating it from the π-deficient pyrimidine core, creating a predictable and highly reactive functional handle. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and key reactivity pathways of hydrazinomethyl pyrimidines. We will delve into the mechanistic underpinnings of its most critical transformations—hydrazone formation and subsequent intramolecular cyclizations—which provide a robust platform for constructing complex, fused heterocyclic systems of significant therapeutic interest. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic and discovery programs.

Core Physicochemical and Electronic Landscape

The reactivity of the hydrazinomethyl pyrimidine scaffold is a direct consequence of the interplay between the electron-deficient aromatic ring and the nucleophilic side chain.

Structural and Electronic Profile

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[3] This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while rendering electrophilic substitution difficult, which typically occurs at the C5 position.[3][4][5]

The hydrazinomethyl group introduces several key features:

-

Nucleophilicity: The terminal -NH₂ group of the hydrazine moiety is a strong nucleophile, a property central to its reactivity.[6]

-

Basicity: Hydrazine is basic, with the terminal nitrogen being the primary site of protonation.[6] The presence of the electron-withdrawing pyrimidine ring, transmitted via an inductive effect through the methylene (-CH₂) spacer, slightly reduces the basicity of the hydrazine nitrogens compared to alkylhydrazines.

-

Conformational Flexibility: The single bonds in the -CH₂-NH-NH₂ chain allow for significant rotational freedom, enabling the reactive terminal amine to adopt various spatial orientations necessary for intermolecular reactions and intramolecular cyclizations.

Spectroscopic Signatures

Proper characterization is essential for confirming structure and purity. Key spectroscopic features include:

-

¹H NMR: The methylene protons (-CH₂-) typically appear as a singlet in the range of 3.5-4.5 ppm. The N-H protons of the hydrazine group are often broad and may be exchangeable with D₂O, appearing over a wide chemical shift range.

-

¹³C NMR: The methylene carbon signal is typically observed around 40-50 ppm.

-

IR Spectroscopy: Look for characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region.

Table 1: Computed Physicochemical Properties of 2-(Hydrazinomethyl)pyrimidine

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | |

| Molecular Weight | 124.15 g/mol | |

| Boiling Point (Predicted) | 266.4 ± 23.0 °C | [7] |

| Density (Predicted) | 1.185 g/cm³ | [7] |

| pKa (Predicted) | 8.1 (for the hydrazinium ion) | [6] |

Synthesis of Hydrazinomethyl Pyrimidines

The most direct and common method for synthesizing hydrazinomethyl pyrimidines is through the nucleophilic substitution of a corresponding halomethylpyrimidine with hydrazine.

Primary Synthetic Pathway: Nucleophilic Substitution

This pathway leverages the high reactivity of benzylic-like halides on the pyrimidine ring. Chloromethyl or bromomethyl pyrimidines, which can be prepared from the corresponding hydroxymethyl or methyl pyrimidines, serve as excellent electrophiles.

Caption: General synthesis of 2-(hydrazinomethyl)pyrimidine.

Detailed Experimental Protocol

Objective: To synthesize 2-(hydrazinomethyl)pyrimidine from 2-(chloromethyl)pyrimidine hydrochloride.

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: Suspend 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in ethanol. Add an excess of hydrazine hydrate (5-10 eq) dropwise at 0 °C. The excess hydrazine acts as both the nucleophile and the base to neutralize the HCl salt and the HCl generated during the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

Extraction: Resuspend the residue in water and extract with dichloromethane (3x). The use of a basic aqueous solution (e.g., saturated NaHCO₃) can aid in neutralizing any remaining salts.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The product can be purified by column chromatography on silica gel if necessary.

Causality and Justification:

-

Excess Hydrazine: Using a large excess of hydrazine is crucial. It minimizes the formation of the bis-substituted byproduct [Py-CH₂-NH-NH-CH₂-Py] by ensuring the electrophile is more likely to react with a fresh hydrazine molecule rather than the product.

-

Solvent Choice: Ethanol is a good choice as it solubilizes both reactants and is relatively inert under the reaction conditions.

Key Reactivity Pathways and Mechanisms

The hydrazinomethyl group is a gateway to a vast chemical space, primarily through reactions involving its nucleophilic terminal amine.

Hydrazone Formation: The Cornerstone Reaction

The most important reaction of hydrazinomethyl pyrimidines is their condensation with aldehydes and ketones to form stable hydrazones.[8][9] This reaction is a cornerstone of combinatorial chemistry and drug discovery, providing a simple yet robust method for linking molecular fragments.[10][11]

Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically acid-catalyzed.[9][12]

Caption: Mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol: Synthesis of a Pyrimidine-Hydrazone Derivative

-

Dissolution: Dissolve the hydrazinomethyl pyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or citric acid). The optimal pH is mildly acidic (pH 4-5) to activate the carbonyl without fully protonating the hydrazine nucleophile.[12]

-

Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the solution upon formation.

-

Isolation: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Intramolecular Cyclization: Forging Fused Heterocycles

The true synthetic power of hydrazinomethyl pyrimidines is realized when the hydrazone derivatives are used as precursors for intramolecular cyclization, yielding fused bicyclic and polycyclic systems. These reactions are critical for creating rigid molecular scaffolds that can effectively orient pharmacophoric elements for target binding.[13][14][15]

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines

This class of compounds can be synthesized from a pyrimidine bearing a hydrazino group and a suitable electrophilic partner. For example, reaction with a β-ketoester can lead to a hydrazone intermediate that cyclizes to form a stable pyrazole ring fused to the pyrimidine core.[13]

Caption: Workflow for fused heterocycle synthesis.

These cyclization reactions are often promoted by heat or acid/base catalysis and are a foundational strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[14][15]

Reactivity of the Pyrimidine Core

The hydrazinomethyl group is generally considered weakly activating or deactivating via induction. Its primary influence is steric. However, in pyrimidine rings bearing additional leaving groups (e.g., Cl, Br) at the C2, C4, or C6 positions, the hydrazinomethyl group can coexist with these reactive sites. This allows for sequential functionalization, where the hydrazine moiety can be derivatized first, followed by a nucleophilic aromatic substitution (SNAr) at the halogenated position.[16]

In some cases, under harsh conditions (high temperature, strong base), hydrazine itself can act as a nucleophile to mediate complex ring-opening and rearrangement reactions of the pyrimidine core, transforming it into other heterocycles like pyrazoles.[17][18][19] This highlights the potential for skeletal editing but requires careful control of reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

The hydrazinomethyl pyrimidine scaffold and its resulting hydrazone derivatives are prevalent in modern drug discovery due to their favorable chemical and biological properties.[1][10]

-

Hydrogen Bonding: The -C=N-NH- motif in the hydrazone linkage contains both hydrogen bond donors and acceptors, allowing for potent and specific interactions with biological targets like protein kinases.[10]

-

Structural Rigidity and Diversity: The formation of hydrazones and subsequent cyclized products allows for the systematic exploration of chemical space. The linkage provides a rigid connection between different pharmacophores, which is often beneficial for binding affinity.

-

Bioisosterism: The pyrimidine ring itself is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties such as solubility while maintaining key interactions.[2]

Table 2: Examples of Bioactive Scaffolds Derived from Hydrazino Pyrimidines

| Scaffold Class | Therapeutic Target(s) | Significance | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (e.g., CDK2, Tyrosine Kinases) | Core structure in numerous kinase inhibitors for oncology. | [13][14][20] |

| 2,4-Diaminopyrimidine Hydrazones | FAK, CDKs, BRAF | Potent anti-thyroid and other anticancer agents. | [10] |

| Triazolo[4,3-a]pyrimidines | Various CNS targets, Kinases | Bioactive scaffolds with diverse pharmacological profiles. | N/A |

Conclusion

The hydrazinomethyl pyrimidine is a synthon of significant strategic value in synthetic and medicinal chemistry. Its predictable reactivity is dominated by the nucleophilic character of the hydrazine group, with hydrazone formation serving as the principal gateway reaction. This transformation enables the rapid generation of molecular diversity and provides the essential precursors for powerful intramolecular cyclization reactions that yield complex, fused heterocyclic systems. A thorough understanding of the mechanisms and experimental conditions governing these pathways allows researchers to fully exploit the potential of this scaffold in the design and synthesis of novel, high-value molecules for drug discovery and beyond.

References

- Jain, N., Pamu, S., & Gupta, P. K. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry, 39(5).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55282170, 5-(Hydrazino)pyrimidine. [Link]

-

Wikipedia contributors. (2024). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Tavakol, H., & Abdollahi, N. (2020). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. ResearchGate. [Link]

-

Dahl, O., Jensen, J., Petersen, M. A., & Henriksen, U. (2005). Cyclization Reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine Nucleobases: Intramolecular Michael Additions to the C(5)=C(6) Bonds and Intramolecular Dehydrations. Organic & Biomolecular Chemistry, 3(10), 1964–1970. [Link]

-

Li, J., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 115, 117765. [Link]

-

Siler, D. A., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

-

Unknown author. (n.d.). Pyrimidine. SlideShare. [Link]

-

Jain, N., Pamu, S., & Gupta, P. K. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. ResearchGate. [Link]

-

Bar-Noy, S., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(8), 2134–2137. [Link]

-

LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (2024). Hydrazine. In Wikipedia, The Free Encyclopedia. [Link]

-

Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 11(34), 20987–20998. [Link]

-

Unknown author. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Unknown author. (n.d.). General reaction of pyrimidine ring. ResearchGate. [Link]

-

Siler, D. A., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]

-

Wang, Z., et al. (2018). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 16(30), 5425–5428. [Link]

-

Singh, H., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818–842. [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6297. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. [Link]

-

Dr. K. G. Ojha. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

-

Sodel, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Unknown author. (n.d.). Synthesis of hydrazone-substituted pyrimidine derivatives with antitumor activity. ResearchGate. [Link]

-

Karampelas, T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 12(5), 1058. [Link]

-

Youssef, M. M., & Youssef, A. M. S. (2007). Reactions with 2-Thiothymine; Selective Cyclization of S-Substituted 2. ResearchGate. [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

-

Wang, Y., et al. (2021). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 77(9), 4165–4172. [Link]

-

Unknown author. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]

-

Hanthorn, J. J., Valgimigli, L., & Pratt, D. A. (2012). Preparation of Highly Reactive Pyridine- And Pyrimidine-Containing Diarylamine Antioxidants. The Journal of Organic Chemistry, 77(16), 6908–6916. [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. [Link]

-

El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

-

Unknown author. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazine - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine, 2-(hydrazinylmethyl)- | 1234616-45-5 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

- 19. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stability and Proper Storage of 5-(Hydrazinomethyl)pyrimidine

Introduction

5-(Hydrazinomethyl)pyrimidine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, incorporating both a pyrimidine ring and a reactive hydrazine functional group, makes it a valuable building block in the synthesis of a diverse range of biologically active molecules.[1][2] The pyrimidine core is a fundamental component of nucleic acids, and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[3][4] The hydrazine moiety, a potent nucleophile, allows for the facile construction of various hydrazones and other derivatives, further expanding its synthetic utility.

However, the very features that make 5-(Hydrazinomethyl)pyrimidine a versatile reagent also contribute to its potential instability if not handled and stored correctly. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based recommendations for its proper storage and handling to ensure its integrity and performance in research and development applications.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of 5-(Hydrazinomethyl)pyrimidine is essential for comprehending its stability profile.

| Property | Value | Source |

| CAS Number | 1234616-20-6 | [5][6] |

| Molecular Formula | C₅H₈N₄ | [5][7] |

| Molecular Weight | 124.14 g/mol | [5][7] |

| Appearance | Solid (presumed) | Inferred from handling recommendations |

| Purity | ≥98% | [5] |

Potential Degradation Pathways

The chemical structure of 5-(Hydrazinomethyl)pyrimidine contains two key functionalities that are susceptible to degradation: the hydrazine group and the pyrimidine ring.

Oxidation of the Hydrazine Moiety

Hydrazine and its derivatives are known to be reducing agents and are susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. The primary degradation pathway is likely the oxidation of the hydrazine group, which can lead to the formation of diimide, and subsequently, nitrogen gas and other byproducts. This process can be catalyzed by trace metal impurities.

Hydrolysis and pH-Dependent Instability

The stability of compounds containing hydrazine or hydrazone functionalities can be significantly influenced by pH.[8][9] In acidic or basic conditions, the hydrazine group may undergo hydrolysis or other reactions. While specific data for 5-(Hydrazinomethyl)pyrimidine is not available, it is prudent to assume that extremes in pH could lead to degradation.

Thermal Decomposition

Elevated temperatures can promote the decomposition of hydrazine-containing compounds.[10] Thermal stress can lead to the cleavage of the C-N bond or the N-N bond, resulting in the formation of ammonia, nitrogen gas, and various pyrimidine-containing fragments.[10]

Photodegradation

Caption: Potential degradation pathways for 5-(Hydrazinomethyl)pyrimidine.

Recommended Storage Conditions

Based on the chemical nature of 5-(Hydrazinomethyl)pyrimidine and general best practices for storing reactive organic compounds, the following storage conditions are recommended to ensure its long-term stability.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential thermal decomposition.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidative degradation of the hydrazine moiety. |

| Container | Tightly sealed, opaque container | To prevent exposure to moisture and light. |

| Location | A dry, cool, and well-ventilated place | To avoid moisture uptake and ensure a stable environment. |

For long-term storage, it is advisable to aliquot the compound into smaller, single-use quantities to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening the main container.

Experimental Protocol for Stability Assessment

To empirically determine the stability of 5-(Hydrazinomethyl)pyrimidine, a comprehensive stability study is recommended. This involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

-

Acidic Hydrolysis: Dissolve 5-(Hydrazinomethyl)pyrimidine in a solution of 0.1 M hydrochloric acid and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Caption: Workflow for a comprehensive stability study.

Safe Handling Procedures

Given the reactive nature of the hydrazine moiety and the general handling precautions for pyrimidine derivatives, the following safety measures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Conclusion

The stability of 5-(Hydrazinomethyl)pyrimidine is critical for its successful application in research and drug development. By understanding its potential degradation pathways and adhering to the recommended storage conditions of 2-8°C in a dry, inert atmosphere and protected from light, its integrity can be preserved. The implementation of a robust stability testing program, as outlined in this guide, will provide valuable data to ensure the quality and reliability of this important synthetic building block.

References

-

ResearchGate. Stability study of hydrazones. [Link]

-

NASA Technical Reports Server. Test program to demonstrate the stability of hydrazine in propellant tanks. [Link]

-

ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

PubMed. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]

-

NIH. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. [Link]

-

ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

-

Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

-

Angene. PYRIMIDINE, 5-FLUORO-4-HYDRAZINYL-2-METHOXY-(CAS# 166524-64-7). [Link]

-

NIH. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

-

Wikipedia. Pyrimidine metabolism. [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

NIH. 5-(Hydrazino)pyrimidine | C4H6N4 | CID 55282170 - PubChem. [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

NIH. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-(Hydrazinomethyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 6. 5-(Hydrazinomethyl)pyrimidine | CAS: 1234616-20-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Tautomeric Forms of 5-(Hydrazinomethyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(hydrazinomethyl)pyrimidine are a class of heterocyclic compounds with significant potential in medicinal chemistry, often serving as scaffolds in the development of novel therapeutic agents. A profound understanding of their structural dynamics, particularly tautomerism, is paramount for predicting their physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive exploration of the tautomeric forms of these pyrimidine derivatives, focusing on the prevalent hydrazone-azo and imine-enamine equilibria. We delve into the structural nuances that govern these tautomeric preferences and present detailed experimental and computational methodologies for their characterization. This guide is intended to be an essential resource for researchers engaged in the design, synthesis, and evaluation of pyrimidine-based compounds, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This phenomenon, most commonly involving the migration of a proton, plays a critical role in the behavior of many organic molecules, including a vast number of pharmaceuticals. For pyrimidine derivatives, a core component of nucleobases and numerous drugs, understanding tautomerism is not merely an academic exercise; it is fundamental to drug design and development. The specific tautomeric form present can drastically influence a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby affecting its interaction with biological targets.[1][2]

The 5-(hydrazinomethyl)pyrimidine core presents a particularly interesting case for the study of tautomerism due to the presence of the hydrazino group. This moiety can engage in complex equilibria, leading to multiple co-existing tautomeric forms. The dynamic interplay between these forms is often sensitive to environmental factors such as solvent polarity and pH.[3][4] A thorough characterization of these tautomeric landscapes is therefore crucial for establishing robust structure-activity relationships (SAR).

Principal Tautomeric Equilibria in 5-(Hydrazinomethyl)pyrimidine Derivatives

The primary tautomeric equilibria observed in 5-(hydrazinomethyl)pyrimidine derivatives involve the hydrazino side chain and its interaction with the pyrimidine ring. The two most significant forms are the hydrazone-azo and the imine-enamine tautomerism.

Hydrazone-Azo Tautomerism

This is a widely studied form of tautomerism, particularly in azo dyes.[3][4][5] In the context of 5-(hydrazinomethyl)pyrimidine derivatives, the equilibrium exists between a hydrazone form and an azo-enol form. The hydrazone tautomer is often favored, a preference that can be influenced by the electronic nature of substituents on the pyrimidine ring and the phenyl group, as well as by solvent effects.[5][6]

Diagram: Hydrazone-Azo Tautomeric Equilibrium

Caption: General representation of hydrazone-azo tautomerism.

Imine-Enamine Tautomerism

When the hydrazino group is part of a larger conjugated system, imine-enamine tautomerism can also occur. This involves the migration of a proton from a nitrogen atom to an adjacent carbon, or vice-versa. The stability of these forms is highly dependent on the overall electronic structure of the molecule.[7]

Methodologies for Tautomer Characterization

A multi-faceted approach, combining spectroscopic techniques and computational modeling, is essential for the unambiguous characterization of tautomeric forms.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating tautomeric equilibria in solution.[8] Both ¹H and ¹³C NMR provide critical information.

-

¹H NMR: The chemical shifts of protons attached to nitrogen and carbon atoms involved in the tautomeric equilibrium are highly informative. For instance, the presence of a broad signal for NH protons can be indicative of the hydrazone form.[9]

-

¹³C NMR: The chemical shift of the carbon atom in the C=N bond of the hydrazone is a key indicator.[9]

-

Advanced NMR Techniques: 2D NMR experiments, such as HMBC, can provide through-bond correlations that help in assigning the correct tautomeric structure.[6]

UV-Visible Spectroscopy: This technique is particularly useful for studying how environmental factors, like pH and solvent, affect the tautomeric equilibrium.[3][8] Different tautomers will exhibit distinct absorption maxima due to differences in their conjugated systems.[4]

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups that differentiate tautomers, such as C=O, N-H, and C=N stretching vibrations.[10]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers.[11][12][13][14] These calculations can provide insights into the gas-phase energetics of tautomeric equilibria and can be extended to model solvent effects.[11][12]

Diagram: Experimental Workflow for Tautomer Analysis

Caption: A typical workflow for the comprehensive analysis of tautomerism.

Experimental Protocols

The following protocols are provided as a guideline for researchers. It is crucial to adapt these methods to the specific properties of the compound under investigation.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as HSQC and HMBC to confirm assignments.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative populations of the different tautomers, if they are in slow exchange on the NMR timescale.

-

Compare the observed chemical shifts with those reported for similar compounds or predicted by computational methods.

-

Protocol for UV-Vis Spectroscopic Analysis

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mM).

-

Solvent Effect Study:

-

Prepare a series of solutions by diluting the stock solution in different solvents of varying polarity.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

-

-

pH Titration:

-

Prepare a series of buffered solutions at different pH values.

-

Add a small aliquot of the stock solution to each buffered solution and record the UV-Vis spectrum.

-

-

Data Analysis: Analyze the changes in the absorption maxima and intensities to understand the influence of solvent and pH on the tautomeric equilibrium.[3]

Data Presentation: A Comparative Overview

The following table summarizes typical spectroscopic data that can be used to differentiate between hydrazone and azo tautomers.

| Spectroscopic Feature | Hydrazone Tautomer | Azo-Enol Tautomer | Reference |

| ¹H NMR (NH proton) | Broad singlet, downfield shift | May be absent or sharper | [9] |

| ¹³C NMR (C=N carbon) | Characteristic downfield shift | Different chemical environment | [9] |

| UV-Vis (λmax) | Typically at a specific wavelength | Often shifted compared to hydrazone | [4] |

| IR (C=O stretch) | Present if applicable | Absent | [10] |

| IR (N-H stretch) | Present | May be absent or different | [10] |

Conclusion and Future Directions

The study of tautomerism in 5-(hydrazinomethyl)pyrimidine derivatives is a rich and complex field. A thorough understanding of the factors governing tautomeric equilibria is indispensable for the rational design of new drug candidates. The integrated approach of spectroscopic analysis and computational modeling, as outlined in this guide, provides a robust framework for characterizing these dynamic systems.

Future research in this area will likely focus on the development of more sophisticated computational models that can accurately predict tautomeric preferences in different biological environments. Additionally, time-resolved spectroscopic techniques could provide deeper insights into the kinetics of tautomeric interconversion, further enhancing our ability to modulate the properties of these promising therapeutic agents.

References

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-